2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
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Overview
Description
2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzamide group attached to a piperidine ring, which is further substituted with methyl groups. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a benzoyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. This method allows for precise control over reaction parameters and can lead to higher yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like oxone, leading to the formation of hydroxylamines.
Reduction: Reduction reactions can convert the benzamide group to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxone for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include hydroxylamines from oxidation, amines from reduction, and substituted benzamides from nucleophilic substitution .
Scientific Research Applications
2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another derivative with applications in polymer chemistry.
Uniqueness
2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it particularly valuable in applications where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C17H26N2O |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C17H26N2O/c1-12-8-6-7-9-14(12)15(20)18-13-10-16(2,3)19-17(4,5)11-13/h6-9,13,19H,10-11H2,1-5H3,(H,18,20) |
InChI Key |
CTOSAFSGMPWCEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CC(NC(C2)(C)C)(C)C |
Origin of Product |
United States |
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